GSK3527497 HCl - 2215855-51-7

GSK3527497 HCl

Catalog Number: EVT-270066
CAS Number: 2215855-51-7
Molecular Formula: C17H17Cl2FN4O4S
Molecular Weight: 463.3054
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3527497 is a potent and selective inhibitor of Transient Receptor Potential Vanilloid‑4 (TRPV4) with IC50 = 12 nM) for the treatment of heart failure and respiratory diseases. GSK3527497 is a preclinical candidate suitable for oral and iv administration that is projected to inhibit TRPV4 effectively in patients from a low daily clinical dose.
Source and Classification

GSK3527497 HCl is classified under the category of small molecule inhibitors, specifically targeting ion channels. It is identified by the CAS number 2215855-51-7 and has a molecular formula of C26H26N6O3. The compound's IUPAC name is 3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK3527497 HCl involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with the appropriate benzofuran derivatives, which are synthesized through cyclization reactions of 2-hydroxyphenyl ketones under acidic or basic conditions.
  2. Reaction Conditions: Various reaction conditions are optimized to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
  3. Optimization: The synthetic route is refined to improve solubility and bioavailability, especially focusing on enhancing the pharmacokinetic profiles through structural modifications.
Molecular Structure Analysis

Structure and Data

GSK3527497 HCl features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key structural data includes:

  • Molecular Weight: 470.5 g/mol
  • InChI Key: HVRWZFQFSQUILC-UHFFFAOYSA-N
  • SMILES Notation: CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC

The compound appears as a solid powder with a purity exceeding 98% .

Chemical Reactions Analysis

Reactions and Technical Details

GSK3527497 HCl participates in various chemical reactions typical of small molecule inhibitors, primarily focusing on its interaction with TRPV4 channels. The mechanism of action involves binding to the TRPV4 receptor, blocking ion flow through the channel, which is crucial for its role in mediating cellular responses to stimuli such as temperature and mechanical stress. The specificity of GSK3527497 for TRPV4 is highlighted by its low IC50 value of approximately 12 nM, indicating high potency in inhibiting this target .

Mechanism of Action

Process and Data

The mechanism of action for GSK3527497 HCl involves:

  1. Binding to TRPV4: The compound selectively binds to the TRPV4 channel, inhibiting its activation by endogenous ligands.
  2. Ion Channel Modulation: This inhibition prevents calcium influx into cells, which is essential for various cellular signaling pathways associated with pain and inflammation.
  3. Therapeutic Implications: By modulating TRPV4 activity, GSK3527497 may alleviate symptoms associated with heart failure and other conditions linked to TRPV4 dysregulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term stability.

Chemical Properties

The chemical stability of GSK3527497 HCl allows it to maintain efficacy over time when stored properly. Its high purity level (>98%) ensures reliable performance in both laboratory and potential clinical settings.

Applications

Scientific Uses

GSK3527497 HCl has significant potential applications in scientific research and clinical settings:

  1. Therapeutic Development: It is being investigated as a treatment option for conditions like heart failure and pulmonary edema due to its ability to inhibit TRPV4.
  2. Research Tool: As a selective TRPV4 inhibitor, it serves as a valuable tool for studying the physiological roles of this ion channel in various biological processes.
  3. Pharmacological Studies: Ongoing studies aim to evaluate its efficacy and safety profile in preclinical models before advancing to clinical trials .
Introduction

TRPV4 Channel: Physiological & Pathophysiological Roles

The Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel is a polymodally activated, calcium-permeable non-selective cation channel expressed in diverse tissues, including vascular endothelium, bronchial epithelium, renal tubules, and neuronal cells [2] [4]. Structurally, TRPV4 features six transmembrane domains, intracellular N- and C-termini with ankyrin repeat domains (ARDs), and a pore region between transmembrane domains 5 and 6 [2] [7]. Its activation occurs through multiple stimuli:

  • Physical stimuli: Osmotic stress (>27°C temperature), mechanical shear stress, and hypotonicity
  • Chemical agonists: Endogenous lipids (e.g., 5,6-EET, arachidonic acid) and synthetic compounds (e.g., GSK1016790A, 4α-PDD) [4] [7]

Physiologically, TRPV4 regulates:

  • Vascular tone: Endothelial TRPV4 activation stimulates nitric oxide (NO) and prostacyclin pathways, causing vasodilation in resistance vessels [4]
  • Osmosensation: Renal and pulmonary epithelial TRPV4 maintains fluid balance via regulatory volume decrease (RVD) [2]
  • Ciliary function: In bronchial epithelium, TRPV4 modulates ciliary beat frequency and airway surface liquid homeostasis [5]

In pathophysiology, TRPV4 dysregulation contributes to:

  • Pulmonary edema: Hyperactivation increases lung vascular permeability (e.g., in heart failure or acute lung injury) [2] [4]
  • Cystic fibrosis (CF): Dysregulated TRPV4 impairs mucus hydration and clearance due to disrupted airway surface liquid dynamics [5]
  • Neuroinflammation: While implicated in blood-brain barrier (BBB) regulation, TRPV4 inhibition fails to protect against inflammation-induced BBB breakdown in conditions like experimental autoimmune encephalomyelitis (EAE) [3]

Table 1: TRPV4 in Disease Pathogenesis

Disease ContextRole of TRPV4Key Consequences
Pulmonary HypertensionEndothelial hyperactivationIncreased vascular permeability, edema
Cystic FibrosisImpaired airway surface liquid regulationMucus dehydration, reduced mucociliary clearance
Ischemic StrokeEndothelial mechanosensing disruptionPost-stroke edema (limited by inflammation)
Myocardial InjuryCalcium overload in cardiomyocytesReduced contractility, remodeling

Rationale for TRPV4 Inhibition in Disease Modulation

Targeting TRPV4 holds therapeutic promise due to its central role in calcium-mediated cellular damage:

  • Cardiovascular diseases: TRPV4 activation in endothelial cells promotes pulmonary edema via barrier disruption. Inhibition reduces vascular leakage in preclinical models of heart failure [1] [4].
  • Respiratory diseases: In cystic fibrosis, TRPV4 dysfunction exacerbates mucus viscosity. Pharmacological activation or inhibition (context-dependent) may restore ion transport and ASL homeostasis [5].
  • Limitations in neuroinflammation: TRPV4 inhibition enhances transendothelial resistance in brain microvascular endothelial cells (MbMECs) under physiological conditions. However, inflammatory cytokines (e.g., IFNγ, TNFα) abolish this effect, diminishing therapeutic utility in stroke or multiple sclerosis [3].

Historical Development of TRPV4 Antagonists

Early TRPV4 antagonists faced challenges with selectivity, pharmacokinetics (PK), and solubility:

  • First-generation inhibitors: Ruthenium red and gadolinium blocked TRPV4 non-specifically and were unsuitable for systemic administration [2].
  • Small molecule advances: RN1734 and HC067047 improved selectivity but exhibited suboptimal metabolic stability and high plasma protein binding [4] [7].
  • Pyrrolidine sulfonamide optimization: GSK3527497 emerged from structure-activity relationship (SAR) studies of pyrrolidine sulfonamide scaffolds (e.g., compounds 1 and 2). Key optimizations targeted [1]:
  • Reduced volume of distribution (Vdssu): Conformational restriction minimized tissue sequestration
  • Improved solubility:

Properties

CAS Number

2215855-51-7

Product Name

GSK3527497 HCl

IUPAC Name

4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile, Hydrochloride

Molecular Formula

C17H17Cl2FN4O4S

Molecular Weight

463.3054

InChI

InChI=1S/C17H16ClFN4O4S.ClH/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13;/h1-5,7,15,24H,8-10,21H2;1H/t15-,17-;/m0./s1

InChI Key

USVLBLYNCSGRHT-NBLXOJGSSA-N

SMILES

N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F.[H]Cl

Solubility

Soluble in DMSO

Synonyms

GSK3527497; GSK-3527497; GSK 3527497; GSK3527497 HCl; GSK3527497 hydrochloride.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.